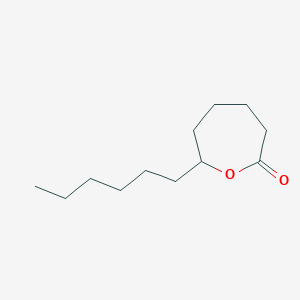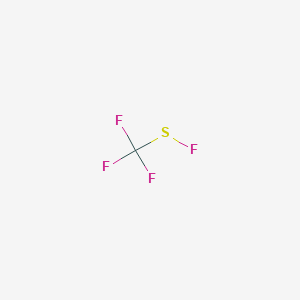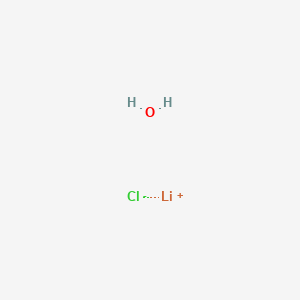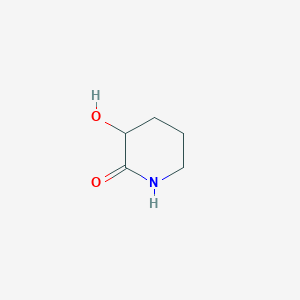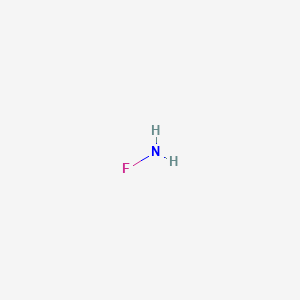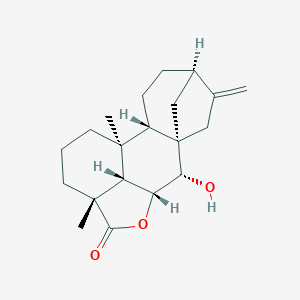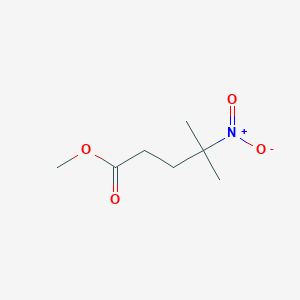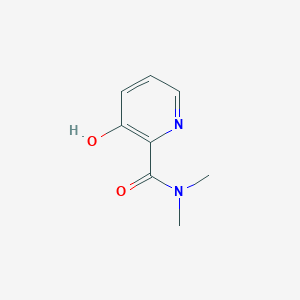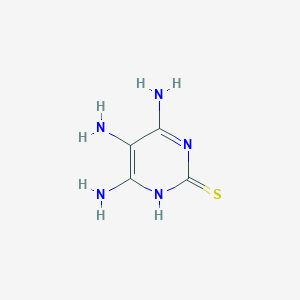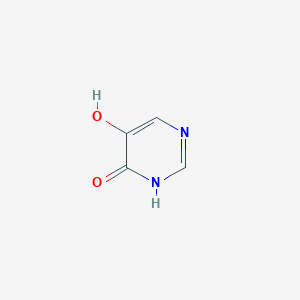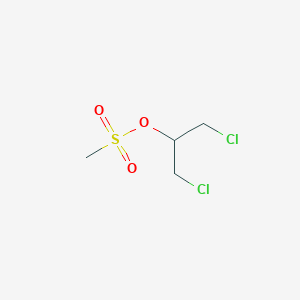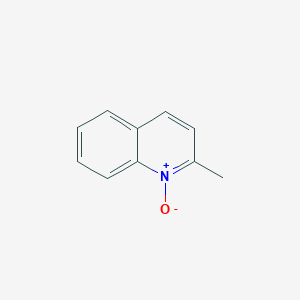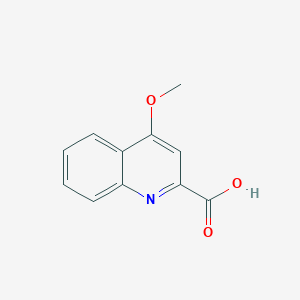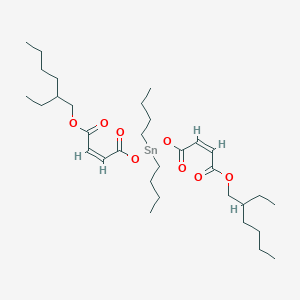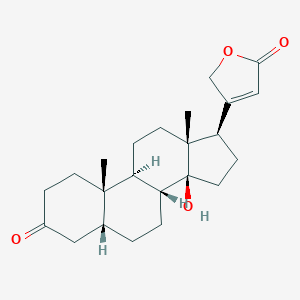
(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide, also known as digoxin, is a cardiac glycoside that has been used for many years to treat cardiac arrhythmias and heart failure. It is derived from the leaves of the foxglove plant and has been a subject of extensive scientific research due to its potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide involves the inhibition of the sodium-potassium pump in cardiac cells. This leads to an increase in intracellular calcium levels, which in turn leads to an increase in cardiac contractility. It also has a direct effect on the electrical conduction system of the heart, which helps to regulate the heart's rhythm.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide include an increase in cardiac contractility, a decrease in heart rate, and an improvement in cardiac output. It also has anti-inflammatory effects and has been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide in lab experiments is its well-established mechanism of action and therapeutic potential. It is also readily available and has been extensively studied. However, it is important to note that it can be toxic at high doses and requires careful handling.
Zukünftige Richtungen
There are several future directions for research on (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-cancer properties and may be useful in the development of new cancer treatments. Another area of interest is its potential use in the treatment of neurological conditions such as Alzheimer's disease. It has been shown to have neuroprotective effects and may be useful in preventing or treating neurodegenerative diseases. Finally, there is a need for further research into the safety and efficacy of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide in different patient populations, particularly in the elderly and those with comorbidities.
Synthesemethoden
The synthesis of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide involves the extraction of the active ingredient from the leaves of the foxglove plant. The leaves are dried and ground into a powder, which is then mixed with a solvent to extract the active ingredient. The extract is then purified and concentrated to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide has been extensively studied for its therapeutic potential in the treatment of various cardiac conditions. It is used to treat atrial fibrillation, congestive heart failure, and other heart-related conditions. It has also been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
CAS-Nummer |
1102-88-1 |
|---|---|
Produktname |
(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide |
Molekularformel |
C23H32O4 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
3-[(5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H32O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15,17-19,26H,3-10,12-13H2,1-2H3/t15-,17-,18+,19-,21+,22-,23+/m1/s1 |
InChI-Schlüssel |
REJBTXQSIQFRRE-XZBQRBHSSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C |
Andere CAS-Nummern |
1102-88-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



